molecular formula C19H14ClN3O4S B3304100 N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 921560-31-8

N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3304100
CAS No.: 921560-31-8
M. Wt: 415.9 g/mol
InChI Key: PPHGANXHXQOYSX-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Carbamoylation: The thiazole derivative is then reacted with 4-chlorophenyl isocyanate to introduce the carbamoyl group.

    Benzodioxole Formation: The final step involves the formation of the benzodioxole ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Electronics: Incorporation into organic electronic materials for improved performance.

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and benzodioxole rings play a crucial role in binding affinity and specificity, while the carbamoyl group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-thiazolamine: Shares the thiazole and chlorophenyl groups but lacks the benzodioxole ring.

    2-(4-chlorophenyl)-1,3-benzodioxole: Contains the benzodioxole and chlorophenyl groups but lacks the thiazole ring.

Uniqueness: N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both thiazole and benzodioxole rings, along with the carbamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-12-2-4-13(5-3-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-1-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHGANXHXQOYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

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